molecular formula C9H14O2 B14465923 2-Methylcyclooctane-1,3-dione CAS No. 72635-00-8

2-Methylcyclooctane-1,3-dione

Cat. No.: B14465923
CAS No.: 72635-00-8
M. Wt: 154.21 g/mol
InChI Key: MCQJBMDWCVAYJL-UHFFFAOYSA-N
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Description

2-Methylcyclooctane-1,3-dione is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclooctane ring with two ketone groups at the 1 and 3 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclooctane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Dieckmann cyclization reaction, where a diester precursor undergoes intramolecular condensation to form the cyclooctane ring. The reaction is usually catalyzed by a strong base such as sodium ethoxide in an anhydrous solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclooctane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylcyclooctane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcyclooctane-1,3-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the cyclooctane ring provides a rigid framework that influences the compound’s reactivity. The pathways involved may include the formation of intermediates that undergo further transformations to yield the final products .

Comparison with Similar Compounds

Uniqueness: 2-Methylcyclooctane-1,3-dione is unique due to its combination of a large cyclooctane ring, two ketone groups, and a methyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

72635-00-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-methylcyclooctane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-7-8(10)5-3-2-4-6-9(7)11/h7H,2-6H2,1H3

InChI Key

MCQJBMDWCVAYJL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCCCCC1=O

Origin of Product

United States

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